molecular formula C13H6ClF3N2O B1621039 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile CAS No. 95711-33-4

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile

Cat. No. B1621039
CAS RN: 95711-33-4
M. Wt: 298.65 g/mol
InChI Key: JDXQSEAWZDUBOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , are used as key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, have been reported .

Scientific Research Applications

Conducting Polymers and Electropolymerization

Conducting polymers derived from low oxidation potential monomers, including pyridinecarbonitrile derivatives, have shown promising applications due to their stability in the electrically conducting form. These polymers are synthesized through electropolymerization, leading to materials with potential use in electronic and optoelectronic devices due to their low oxidation potentials and high stability (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Organic Synthesis and Chemical Reactivity

In the realm of organic synthesis, derivatives of pyridinecarbonitrile are utilized to explore the reactivity and synthesis of complex organic molecules. These studies provide insights into the formation of novel compounds with potential applications in medicinal chemistry and material science (Katritzky, Rachwał, Smith, & Steel, 1995).

Photoinitiated Chemical Transformations

Photoinitiated chemical transformations using pyridinecarbonitrile derivatives have been explored for the direct substitution of hydrogen in C(sp3)–H bonds. This methodology facilitates the formation of biologically active and functional molecules, showcasing the utility of pyridinecarbonitrile derivatives in photomediated organic synthesis (Hoshikawa & Inoue, 2013).

Fluorescent Materials and OLED Technology

The pyridinecarbonitrile core has been identified as an effective acceptor unit in fluorescent materials, particularly in thermally activated delayed fluorescent (TADF) emitters. These materials, based on isonicotinonitrile derivatives, contribute to the development of low-drive-voltage organic light-emitting devices (OLEDs), highlighting the potential of pyridinecarbonitrile derivatives in advanced display technologies (Masuda, Sasabe, Arai, Onuma, & Kido, 2019).

Crystal Structure and Material Science

Pyridinecarbonitrile derivatives have been studied for their crystal structures, providing insights into molecular configurations and interactions. These studies are crucial for understanding the material properties and designing novel materials with specific functions (Moustafa & Girgis, 2007).

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-11-5-9(13(15,16)17)7-19-12(11)20-10-3-1-8(6-18)2-4-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQSEAWZDUBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372532
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

CAS RN

95711-33-4
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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